CC214-1 vs. Rapamycin: Potency in Blocking Protein Translation in Lymphoma Cells
CC214-1 demonstrates significantly greater potency in blocking protein translation compared to rapamycin. In lymphoma cells, CC214-1 was found to be much more potent than rapamycin and everolimus in a leucine incorporation assay measuring global protein translation [1].
| Evidence Dimension | Inhibition of global protein translation (Leucine incorporation assay) |
|---|---|
| Target Compound Data | CC214-1 was reported as 'much more potent' than comparators in blocking protein translation. |
| Comparator Or Baseline | Rapamycin and Everolimus |
| Quantified Difference | Qualitative description of superior potency; quantitative fold-change data not reported in the abstract. |
| Conditions | Lymphoma cell lines in vitro. |
Why This Matters
This demonstrates that CC214-1 can achieve a functional effect (translational suppression) that is not effectively induced by rapamycin, making it the correct choice for studies focused on protein synthesis regulation downstream of mTOR.
- [1] Repression Of Cap-Dependent Translation With a Next-Generation mTOR Inhibitor Attenuates c-Myc Transcription and Survival In Lymphoma Cells. Blood. 2013 Nov 15;122(21):636. View Source
